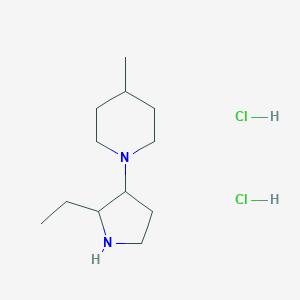

![molecular formula C11H6F6N2O2 B1487467 Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1146081-29-9](/img/structure/B1487467.png)

Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Overview

Description

Trifluoromethylpyridines (TFMP) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis

The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Direct Methylation and Trifluoroethylation

This compound plays a role in the direct methylation or trifluoroethylation of imidazole and pyridine derivatives. This process is significant for producing a variety of room temperature ionic liquids (RTILs), which have diverse applications in chemistry and materials science (Zhang et al., 2003).

Synthesis of Alkyl Aminopyrroles

It is used in the preparation of trifluoromethyl-substituted aminopyrroles. The process involves using a trifluoromethyl-containing building block and is based on the 2H-azirine ring expansion strategy. This methodology is crucial for synthesizing diverse pyrrole derivatives with potential pharmaceutical applications (Khlebnikov et al., 2018).

Formation of Luminescent Metallogels

This compound contributes to the self-assembly formation of luminescent supramolecular metallogels. These materials have potential applications in sensing, imaging, and light-emitting devices due to their luminescent properties (McCarney et al., 2015).

Antileukemic Activity

In medicinal chemistry, derivatives of this compound have been synthesized and shown to be active against P388 lymphocytic leukemia. This highlights its potential as a lead compound in the development of new anticancer drugs (Anderson et al., 1988).

Synthesis of Pyridine-Based Ligands

The compound is also used in the synthesis of pyridine-based ligands for supramolecular chemistry. These ligands are critical for creating complex molecular structures with potential applications in catalysis and materials science (Schubert & Eschbaumer, 1999).

Organocatalysis

It has been utilized in the formation of zwitterionic salts that act as organocatalysts for transesterification reactions. This is important in the field of green chemistry for developing more sustainable and environmentally friendly catalytic processes (Ishihara et al., 2008).

Synthesis of Pyridinecarboxylates

This compound is involved in the synthesis of pyridinecarboxylates, which are important intermediates in the creation of various heterocyclic compounds. These compounds have wide-ranging applications, from pharmaceuticals to materials science (Goure, 1993).

Mechanism of Action

Target of Action

Pyridine derivatives are often involved in various biological activities, including interactions with dna and proteins .

Mode of Action

The presence of the pyridine and trifluoromethyl groups might influence the compound’s reactivity and interactions with biological targets .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine derivatives are known to interact with various enzymes and receptors, potentially affecting multiple pathways .

Pharmacokinetics

The presence of fluorine atoms might influence its pharmacokinetic properties, as fluorine is often used to improve the metabolic stability of pharmaceuticals .

Result of Action

Compounds with similar structures have been used in the development of pesticides due to their superior pest control properties .

Action Environment

The stability, efficacy, and action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is often used to improve the chemical stability of compounds .

Future Directions

properties

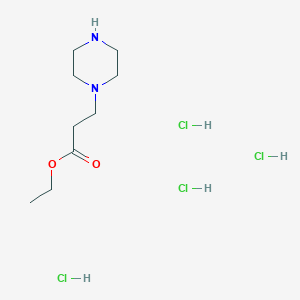

IUPAC Name |

methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2O2/c1-21-9(20)6-2-4-5(10(12,13)14)3-7(11(15,16)17)19-8(4)18-6/h2-3H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUATXEKVWVJEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675482 | |

| Record name | Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1146081-29-9 | |

| Record name | Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487387.png)

![2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde](/img/structure/B1487389.png)

![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)

![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)